REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-])=O)=[C:6]([O:8][CH3:9])[CH:7]=1.C([O-])=O.[NH4+]>[Pt].CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:10])=[C:6]([O:8][CH3:9])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
washing with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
CUSTOM
|
Details
|
The material was absorbed onto silica
|
Type
|
WASH
|
Details
|
columned eluting ethyl acetate/heptane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(N)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |